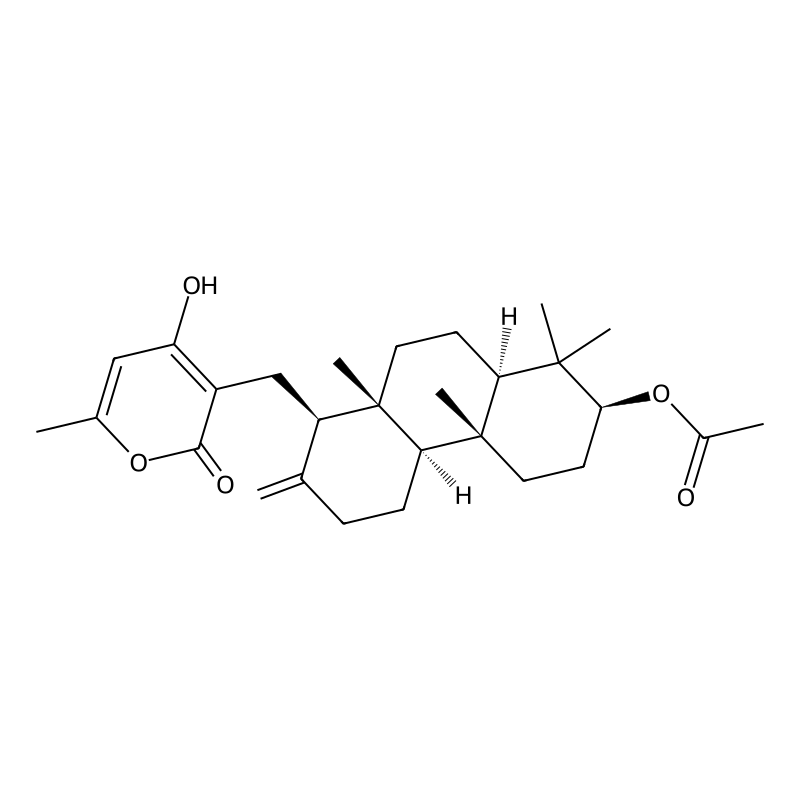

Aszonapyrone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Aszonapyrone A (CAS 83103-08-6) is a highly functionalized meroditerpenoid fungal metabolite originally isolated from Aspergillus zonatus and Neosartorya species. Structurally characterized by a fused tetracyclic core, a 4-hydroxy-6-methyl-2H-pyran-2-one ring, and a critical β-acetoxyl group at the C-3 position, this compound serves as a premium biological probe and analytical reference standard [1]. In procurement and laboratory settings, Aszonapyrone A is primarily sourced for its potent, selective bioactivity, functioning as a targeted inhibitor of multidrug-resistant Gram-positive bacteria (including MRSA and VRE) and a specific modulator of the NF-κB signaling pathway [2]. Its precise stereochemistry and functional group arrangement make it an indispensable baseline material for structure-activity relationship (SAR) studies and natural product synthesis workflows where crude fungal extracts lack the necessary reproducibility [3].

Research Fit

References

- [1] Kimura, Y., et al. (1982). Structure of Aszonapyrone A, a New Metabolite Produced by Aspergillus zonatus. Agricultural and Biological Chemistry, 46(7), 1963-1965.

- [2] Gomes, N. M., et al. (2014). Antibacterial and Antibiofilm Activities of Tryptoquivalines and Meroditerpenes Isolated from the Marine-Derived Fungi Neosartorya paulistensis. Marine Drugs, 12(2), 822-839.

- [3] Ishikawa, K., et al. (2024). Aszonapyrone A Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA. Advances in Microbiology, 14, 448-467.

Substituting Aszonapyrone A with crude meroterpenoid mixtures or closely related analogs, such as Aszonapyrone B or Sartorypyrone A, critically compromises assay integrity and experimental reproducibility [1]. The specific biological activity of Aszonapyrone A is heavily dependent on its β-acetoxyl group at the C-3 position. When this group is replaced by a hydroxyl group (as in Aszonapyrone B) or is entirely absent (as in Sartorypyrone A), the compound loses its targeted efficacy [2]. For example, in antimicrobial screening against vancomycin-resistant Enterococci (VRE) and cytotoxicity assays against specific cancer cell lines (e.g., NCI-H187), these generic substitutes exhibit little to no activity [3]. Consequently, procurement must strictly specify Aszonapyrone A to ensure the required binding affinity and phenotypic response in high-stakes pharmacological and microbiological models.

Substitution Risk

References

- [1] Gomes, N. M., et al. (2014). Antibacterial and Antibiofilm Activities of Tryptoquivalines and Meroditerpenes Isolated from the Marine-Derived Fungi Neosartorya paulistensis. Marine Drugs, 12(2), 822-839.

- [2] Eamvijarn, A., et al. (2013). Secondary metabolites from Neosartorya paulistensis, N. laciniosa, N. siamensis, N. tsunodae and N. fischeri. Phytochemistry, 89, 110-118.

- [3] Prompanya, C., et al. (2011). Isolation of Meroterpenoids from Neosartorya tatenoi. Khon Kaen University Research Journal.

Anti-VRE Activity vs. Inactive Analog

In comparative antimicrobial assays against multidrug-resistant clinical isolates, Aszonapyrone A demonstrates potent inhibitory activity, whereas its close structural analog Sartorypyrone A fails to elicit a response [1]. Specifically, Aszonapyrone A achieves a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against VRE strains. In stark contrast, Sartorypyrone A shows no growth inhibition within the tested concentration range [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against VRE |

| Target Compound Data | 16 µg/mL |

| Comparator Or Baseline | Sartorypyrone A (Inactive / >64 µg/mL) |

| Quantified Difference | Complete restoration of anti-VRE activity vs. inactive analog |

| Conditions | In vitro broth microdilution assay against Enterococcus spp. VRE isolates |

Buyers sourcing compounds for VRE drug discovery pipelines must procure Aszonapyrone A, as substituting with structurally similar meroditerpenes will yield false-negative results.

Cytotoxicity in NCI-H187 Cell Lines vs. Aszonapyrone B

The presence of the C-3 acetoxy group in Aszonapyrone A is a strict requirement for its cytotoxic profile against specific cancer cell lines. When evaluated against the NCI-H187 cell line, Aszonapyrone A exhibited a potent IC50 of 4.62 µg/mL[1]. However, Aszonapyrone B, which features a hydroxyl group instead of an acetoxy group at the same position, was found to be completely inactive under identical assay conditions [1].

| Evidence Dimension | Cytotoxic IC50 |

| Target Compound Data | 4.62 µg/mL |

| Comparator Or Baseline | Aszonapyrone B (Inactive) |

| Quantified Difference | >10-fold increase in cytotoxicity (active vs. inactive) |

| Conditions | In vitro cytotoxicity assay against NCI-H187 cell lines |

This stark difference dictates that researchers cannot use Aszonapyrone B as a cost-effective or available substitute when studying meroterpenoid-induced cytotoxicity.

Selective NF-κB Pathway Inhibition

Aszonapyrone A functions as a highly selective inhibitor of the NF-κB signaling pathway, particularly in models driven by the ependymoma-causing fusion protein ZFTA-RELA [1]. At a controlled concentration of 5 µg/mL, Aszonapyrone A successfully reverted the relative viable cell numbers to baseline (no-DOX) levels in 6E8 reporter cells, effectively neutralizing the DOX-induced NF-κB hyperactivation without inducing broad, non-specific cytotoxicity [1].

| Evidence Dimension | NF-κB responsive luciferase activity / relative cell viability |

| Target Compound Data | Reversion to baseline viability at 5 µg/mL |

| Comparator Or Baseline | Vehicle control (DMSO) (Uninhibited NF-κB hyperproliferation) |

| Quantified Difference | Complete suppression of DOX-induced hyperproliferation |

| Conditions | HEK293-derived 6E8 cell line expressing ZFTA-RELA |

Validates the procurement of Aszonapyrone A as a specialized, non-toxic pathway inhibitor for advanced oncological reporter assays where broad-spectrum cytotoxins would confound results.

Concentration-Dependent Biofilm Inhibition

Aszonapyrone A demonstrates a strict, concentration-dependent threshold for antibiofilm activity against Staphylococcus aureus. At its MIC (8 µg/mL) and 2× MIC (16 µg/mL), it practically eliminates biofilm formation[1]. However, at sub-inhibitory concentrations (½ MIC), it paradoxically increases biofilm production[1].

| Evidence Dimension | Biofilm formation |

| Target Compound Data | Near-complete inhibition at 8-16 µg/mL |

| Comparator Or Baseline | ½ MIC (4 µg/mL) (Increased biofilm production) |

| Quantified Difference | Biphasic response (inhibition vs. promotion) based on exact dosing |

| Conditions | In vitro antibiofilm assay against S. aureus reference and MRSA strains |

Highlights the critical need for high-purity (>95%) Aszonapyrone A in procurement to ensure precise molar dosing, as slight concentration deviations can reverse the experimental outcome.

HPLC/MS Reference Standard for Meroterpenoid Identification

Due to its distinct structural features and retention times, Aszonapyrone A is an essential standard for HPLC/MS workflows designed to isolate and quantify complex meroditerpenes from Neosartorya and Aspergillus species, ensuring accurate differentiation from Aszonapyrone B and Sartorypyrones[1].

Positive Control for Anti-VRE Drug Discovery

Given its unique efficacy against vancomycin-resistant Enterococci compared to inactive analogs, Aszonapyrone A is the required positive control or starting scaffold for developing new anti-VRE therapeutics [2].

Targeted NF-κB Pathway Inhibitor in Reporter Assays

Its ability to suppress ZFTA-RELA-driven NF-κB activation without generalized cytotoxicity makes it an optimal specialized reagent for researchers investigating ependymoma and other NF-κB-dependent malignancies [3].

Precision-Dosed Antibiofilm Component

Because its antibiofilm activity is highly concentration-dependent (inhibiting at MIC but promoting at ½ MIC), high-purity Aszonapyrone A is critical for materials scientists and microbiologists calibrating the release kinetics of antimicrobial coatings [2].

Application Fit

References

- [1] Prompanya, C., et al. (2011). Isolation of Meroterpenoids from Neosartorya tatenoi. Khon Kaen University Research Journal.

- [2] Gomes, N. M., et al. (2014). Antibacterial and Antibiofilm Activities of Tryptoquivalines and Meroditerpenes Isolated from the Marine-Derived Fungi Neosartorya paulistensis. Marine Drugs, 12(2), 822-839.

- [3] Ishikawa, K., et al. (2024). Aszonapyrone A Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA. Advances in Microbiology, 14, 448-467.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types